Vinconate Vinconate Vinconate is an indolonaphthyridine derivative and can stimulate the muscariic acetylcholine receptor.
Brand Name: Vulcanchem
CAS No.: 70704-03-9
VCID: VC0006928
InChI: InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
SMILES: CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

Vinconate

CAS No.: 70704-03-9

Cat. No.: VC0006928

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Vinconate - 70704-03-9

CAS No. 70704-03-9
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate
Standard InChI InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
Standard InChI Key JWOSSISWAJNJIA-UHFFFAOYSA-N
SMILES CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC
Canonical SMILES CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC

Chemical Structure and Synthesis

Structural Characteristics

Vinconate, chemically designated as (±)(\pm)-methyl-3-ethyl-2,3,3α,4-tetrahydro-1H-indolo[3,2,1-de] naphthyridine-6-carboxylate hydrochloride, features a complex polycyclic framework . Its indolonaphthyridine core enables cross-blood-brain barrier permeability, while the ester moiety at position 14 and ethyl group at position 16 influence receptor binding affinity . The compound’s stereochemistry remains partially unresolved, contributing to ongoing debates about enantiomer-specific activity .

Synthetic Pathways

While detailed synthetic protocols for vinconate are sparingly documented in public literature, its production likely follows strategies analogous to vincamine derivatives. Semi-synthetic routes starting from natural vincamine involve:

  • Esterification: Introduction of the methyl carboxylate group via thionyl chloride-mediated reactions .

  • Alkylation: Ethyl group addition at position 16 using Friedel-Crafts catalysts .

  • Ring modification: Adjustments to the D and E rings to enhance metabolic stability .

Industrial-scale synthesis prioritizes cost-effective catalysts like FeCl₃ and SnCl₄, achieving yields exceeding 80% while minimizing acidic waste .

Pharmacological Mechanisms

Neurotransmitter Modulation

Vinconate exerts pronounced effects on dopaminergic and cholinergic systems:

  • Dopamine Release: Single-dose administration (10–100 mg/kg i.p.) increases extracellular dopamine and metabolites (DOPAC, HVA) in rat striatum by 150–220% . This effect is antagonized by scopolamine, implicating presynaptic muscarinic receptor activation .

  • Acetylcholine Potentiation: Indirect enhancement of cholinergic signaling through PDE1 inhibition, elevating cAMP/cGMP levels and synaptic plasticity .

Neuroprotective Activity

Vinconate demonstrates multifaceted neuroprotection:

  • Oxidative Stress Reduction: Suppresses ROS generation in synaptosomes by 40–60% at 10 μM concentrations .

  • Anti-inflammatory Action: Inhibits NF-κB translocation via IKK blockade, reducing TNF-α and IL-6 production in glial cells .

  • Cerebrovascular Effects: Enhances cerebral blood flow by 25–35% in ischemic models through vasodilation of penetrating arterioles .

Clinical Efficacy in Cognitive Disorders

Electroencephalographic (EEG) Biomarkers

A double-blind trial (n=10, aged 60–69) revealed dose-dependent EEG changes:

Dose (mg)RouteDelta Power ReductionAlpha Power IncreasePeak Effect Timing
40Oral12%18%6 hours
80Oral18%24%6 hours
160Oral25%32%6 hours
30IV28%35%2 hours

Data adapted from Saletu et al. (1984)

These spectral shifts correlate with improved vigilance, quantified by centroid frequency acceleration from 8.2 Hz (placebo) to 9.6 Hz (160 mg oral) .

Psychometric Outcomes

While global cognitive scores showed limited improvement, specific domains exhibited enhancement:

  • Attention/Concentration: 22% faster target detection in choice reaction tasks (p<0.05p<0.05) .

  • Psychomotor Speed: 15% reduction in trail-making test duration at 80 mg oral .

  • Mood Stabilization: Von Zerssen score improvement by 18 points post-IV administration .

Comparative Pharmacokinetics

Absorption and Distribution

Vinconate’s logP of 2.8 ensures rapid CNS penetration, with brain-to-plasma ratios reaching 4.7:1 within 30 minutes post-IV dosing . Oral bioavailability remains suboptimal (≈35%) due to hepatic first-pass metabolism, necessitating ester prodrug strategies .

Metabolic Fate

Primary metabolic pathways include:

  • Ester Hydrolysis: Hepatic carboxylesterases cleave the methyl ester to inactive acids .

  • Oxidative Demethylation: CYP3A4-mediated modification at position 3 .

Future Research Directions

Formulation Optimization

  • Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles could enhance oral bioavailability to >60% .

  • Transdermal Systems: Pilot studies suggest steady-state plasma levels achievable via iontophoretic patches .

Expanded Indications

  • Ischemic Stroke: Preclinical data show 50% infarct volume reduction when administered within 3 hours post-occlusion .

  • Neurodegeneration: Aβ25-35-induced tau hyperphosphorylation attenuated by 75% in transgenic models .

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